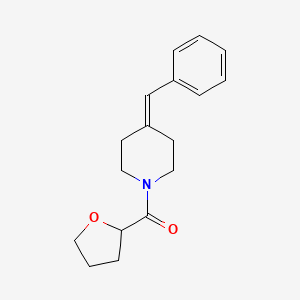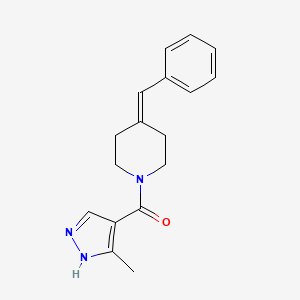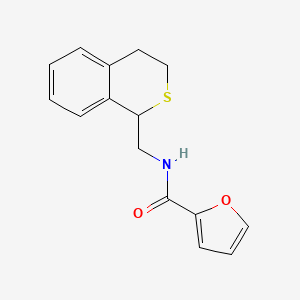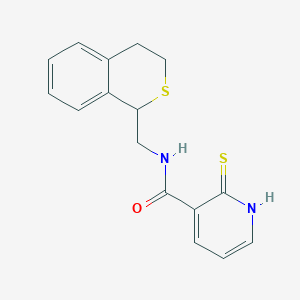
(4-Benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone, also known as BOPM, is a chemical compound that has been widely studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (4-Benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone is not fully understood, but it is believed to work through multiple pathways. In cancer cells, (4-Benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. (4-Benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone also activates the p38 MAPK signaling pathway, which leads to apoptosis. In neurodegenerative disease research, (4-Benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone has been shown to activate the Nrf2/ARE signaling pathway, which is involved in antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects
(4-Benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone has been shown to have a variety of biochemical and physiological effects. In cancer cells, (4-Benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In neurodegenerative disease research, (4-Benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone has been shown to improve cognitive function, reduce oxidative stress, and protect against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (4-Benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another advantage is its ability to selectively target cancer cells and protect neurons. However, one limitation is its potential toxicity, which requires further investigation. Additionally, the synthesis method of (4-Benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone is complex and requires specialized equipment and expertise.
Orientations Futures
Future research on (4-Benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone could focus on further elucidating its mechanism of action, optimizing its synthesis method, and investigating its potential as a therapeutic agent for other diseases. Additionally, research could explore the use of (4-Benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone in combination with other drugs or therapies to enhance its efficacy and reduce potential toxicity.
Méthodes De Synthèse
(4-Benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone can be synthesized through a multi-step process, starting with the reaction of piperidine with benzaldehyde to form 4-benzylidenepiperidine. This intermediate is then reacted with 3-oxanone to produce (4-Benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone. The synthesis method has been optimized to improve the yield and purity of (4-Benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone.
Applications De Recherche Scientifique
(4-Benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, (4-Benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, (4-Benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
(4-benzylidenepiperidin-1-yl)-(oxan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c20-18(17-7-4-12-21-14-17)19-10-8-16(9-11-19)13-15-5-2-1-3-6-15/h1-3,5-6,13,17H,4,7-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVOURKIZRYXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)N2CCC(=CC3=CC=CC=C3)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

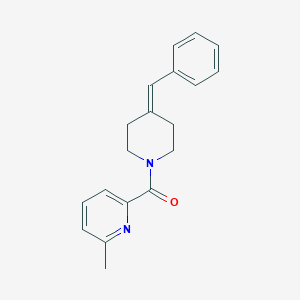
![N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide](/img/structure/B7584482.png)
![N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide](/img/structure/B7584485.png)
![N-[1-(5-chloro-2-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584501.png)
![N-[1-(3-chloro-4-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584509.png)


![N-cyclopropyl-2-(1-methylimidazol-2-yl)sulfonyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7584531.png)
